molecular formula C21H29N5O2 B2513006 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 2034619-64-0

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No. B2513006
CAS RN: 2034619-64-0
M. Wt: 383.496
InChI Key: LTGAUAQONSLFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A foundational aspect of scientific research on this compound involves its synthesis and structural characterization. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties. These compounds were synthesized using a series of reactions that highlight the chemical versatility of pyrazole and piperazine derivatives, including the molecule of interest (Abu‐Hashem et al., 2020). Such research underscores the compound's role in generating new heterocyclic compounds with potential therapeutic applications.

Antimicrobial and Antiviral Activities

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has shown potent bacterial biofilm and MurB enzyme inhibition properties. These compounds, including analogs of the molecule , demonstrated significant antibacterial efficacies against various strains, including E. coli, S. aureus, and S. mutans. The study highlighted the potential of these compounds in addressing bacterial resistance and biofilm-related infections (Mekky & Sanad, 2020).

Cytotoxicity and Cancer Research

In the realm of cancer research, synthesis, characterization, and evaluation of cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted. These studies provide valuable insights into the potential anticancer properties of compounds, including their ability to inhibit the growth of cancer cells. The research emphasizes the importance of structural modification and characterization in developing new therapeutic agents against cancer (Hassan et al., 2014).

properties

IUPAC Name

4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-24-20(15-19(23-24)17-5-6-17)25-11-13-26(14-12-25)21(27)22-10-9-16-3-7-18(28-2)8-4-16/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGAUAQONSLFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

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